N-isopropyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide
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Overview
Description
N-isopropyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide is a complex organic compound that features a unique structural framework. This compound is notable for its inclusion of an octahydro-pyrano-pyrrol moiety, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide typically involves multi-step organic reactions. Key steps might include:
Formation of the pyrano-pyrrol core through cyclization reactions.
Introduction of the isopropyl group via alkylation reactions.
Amide formation through condensation with acetic acid derivatives.
Industrial Production Methods: Industrial production may involve scaling up the aforementioned synthetic routes with optimized reaction conditions to increase yield and purity. Catalysts and reagents are chosen to facilitate each step efficiently.
Types of Reactions:
Oxidation: The compound may undergo oxidation to form various oxygenated derivatives.
Reduction: Reduction reactions could reduce specific functional groups without altering the core structure.
Substitution: Substitution reactions might replace specific atoms or groups with others under certain conditions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction Reagents: Hydrogen gas (H₂) with a palladium catalyst, Sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents like Bromine (Br₂), and Chlorine (Cl₂).
Major Products Formed: Depending on the specific reaction, products may include various substituted or functionalized derivatives of this compound.
Scientific Research Applications
N-isopropyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide has numerous applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the creation of complex molecular architectures.
Biology: Investigated for its biological activity, potentially influencing various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in specific industrial chemical processes.
Mechanism of Action
The mechanism by which N-isopropyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide exerts its effects can be multifaceted:
Molecular Targets: It may interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: Could modulate signaling pathways, potentially inhibiting or activating certain cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, N-isopropyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide stands out due to its specific structural arrangement and functional groups:
Similar Compounds: Compounds like N-isopropyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)propionamide or N-methyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide.
This should give you a detailed understanding of this compound across various scientific contexts.
Properties
IUPAC Name |
2-[(3aR,7S,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-8(2)14-12(15)3-9-6-16-7-10-4-13-5-11(9)10/h8-11,13H,3-7H2,1-2H3,(H,14,15)/t9-,10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWFMCVMNKJSCR-MXWKQRLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1COCC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C[C@@H]1COC[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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